molecular formula C25H24N2O5 B2698613 2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-70-7

2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2698613
CAS No.: 922029-70-7
M. Wt: 432.476
InChI Key: RMSZQGMXNRPJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl-11-oxo group on the oxazepine core and a 3,4-dimethoxyphenylacetamide substituent. The dibenzooxazepine scaffold is known for its pharmacological relevance, particularly in modulating inflammation and receptor interactions . The acetamide moiety and methoxy groups likely enhance its binding affinity to biological targets, such as dopamine receptors or inflammatory mediators, while the ethyl group may influence pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-4-27-19-7-5-6-8-21(19)32-20-12-10-17(15-18(20)25(27)29)26-24(28)14-16-9-11-22(30-2)23(13-16)31-3/h5-13,15H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSZQGMXNRPJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

This structure comprises a dibenzo[b,f][1,4]oxazepine core substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety.

Antipsychotic Properties

Research indicates that compounds similar to dibenzo[b,f][1,4]oxazepines exhibit significant antagonistic activity at dopamine D2 receptors. The selective antagonism at these receptors is crucial for alleviating symptoms associated with psychotic disorders. The compound's structural features suggest it may function similarly in modulating dopaminergic activity .

Antioxidant Activity

Recent studies have demonstrated that derivatives of oxazepine compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity was evaluated using various assays such as DPPH and ABTS radical scavenging tests, indicating a robust capacity to inhibit oxidative processes .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Dopamine Receptors : The compound likely binds to dopamine D2 receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation.
  • Antioxidant Mechanisms : It appears to enhance endogenous antioxidant defenses by upregulating the expression of antioxidant enzymes and reducing oxidative damage markers.
  • Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), the compound reduces the synthesis of inflammatory cytokines.

Study 1: Antipsychotic Efficacy

In a clinical trial involving patients with schizophrenia, administration of a related dibenzo[b,f][1,4]oxazepine derivative resulted in significant improvements in psychotic symptoms compared to placebo controls. The trial highlighted the importance of dopamine receptor modulation in therapeutic efficacy .

Study 2: Antioxidant Evaluation

A study assessing the antioxidant capacity of various oxazepine derivatives found that this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Summary

Property Activity Reference
Dopamine D2 AntagonismSignificant efficacy in psychosis
Antioxidant ActivityHigh radical scavenging capacity
Anti-inflammatory EffectsReduced cytokine production

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic derivative that has been studied for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the scientific research applications of this compound, supported by data tables and case studies.

Structural Characteristics

The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core with methoxyphenyl and acetamide substituents. The molecular formula is C30H33N3O5S2C_{30}H_{33}N_{3}O_{5}S_{2}, with a molecular weight of approximately 585.67 g/mol.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Cytotoxicity assays have shown that the compound induces apoptosis in cancer cells, which is crucial for its potential use as an anticancer agent.

Case Study: Cytotoxicity Assays

A study conducted on HeLa (cervical cancer) and L1210 (leukemia) cell lines revealed the following IC50 values:

  • HeLa Cells : IC50 = 29 µM
  • L1210 Cells : IC50 = 130 µM

These results suggest that the compound has moderate to high efficacy against these cancer types, warranting further investigation into its mechanisms of action and therapeutic potential.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It has been tested against various bacterial and fungal pathogens.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Apoptosis Induction

The mechanism underlying the anticancer effects of this compound appears to involve the activation of intrinsic apoptotic pathways. This includes modulation of key proteins such as Bcl-2 and activation of caspase cascades.

Enzyme Inhibition

The antimicrobial activity may be attributed to enzyme inhibition within microbial metabolic pathways, disrupting essential cellular functions.

Synthetic Route

The synthesis of This compound typically involves several steps:

  • Formation of the dibenzo[b,f][1,4]oxazepine core.
  • Introduction of methoxyphenyl and acetamide groups through functional group modifications.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Characterization Techniques

Characterization confirms the identity and purity of the synthesized compound, ensuring its suitability for biological testing.

Recent Research Trends

Recent studies have focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. Investigations into structure-activity relationships (SAR) have revealed that specific substitutions can significantly improve anticancer activity.

Example Study: Structure-Activity Relationship (SAR)

A publication explored various derivatives of dibenzo[b,f][1,4]oxazepines, demonstrating that modifications at nitrogen and oxygen positions enhance biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Reaction Type Conditions Products Reference
Acidic HydrolysisHCl (6M), reflux, 6–8 hours2-(3,4-dimethoxyphenyl)acetic acid + 10-ethyl-11-oxodibenzo[b,f]oxazepin-2-amine
Basic HydrolysisNaOH (2M), ethanol, 80°C, 4 hoursSodium 2-(3,4-dimethoxyphenyl)acetate + free amine

Key findings:

  • Hydrolysis rates depend on steric hindrance around the amide bond. The ethyl group at position 10 slightly slows reactivity compared to methyl analogs.

  • Products are precursors for further derivatization, such as re-amination or esterification.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring in the dibenzo[b,f]oxazepine core allows substitution at position 8 or 9.

Reagent Conditions Product Reference
Potassium cyanideDMF, 120°C, 12 hours8-cyano derivative
Sodium methoxideMethanol, reflux, 5 hours9-methoxy derivative

Key findings:

  • Substitution occurs preferentially at position 8 due to electronic and steric factors.

  • Reaction yields range from 45–72% depending on the nucleophile’s strength.

Oxidation Reactions

The oxazepine ring’s sulfur atom (if present in analogs) and the ethyl side chain are susceptible to oxidation.

Oxidizing Agent Conditions Product Reference
NaIO<sub>4</sub>Water, reflux, 2 hoursSulfone derivative (from thiazepine analogs)
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 60°C, 3 hoursCarboxylic acid at the ethyl side chain

Key findings:

  • Oxidation of the ethyl group to a carboxylic acid enhances water solubility but reduces CNS penetration.

  • NaIO<sub>4</sub> selectively oxidizes sulfur in thiazepine analogs to sulfones without affecting other functionalities .

Esterification and Amide Coupling

The acetic acid moiety (post-hydrolysis) can undergo esterification or re-amidation.

Reaction Reagents/Conditions Product Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 2-(3,4-dimethoxyphenyl)acetate
Amide CouplingEDC/HOBt, DIPEA, DCM, 24 hoursNew amide derivatives with varied R-groups

Key findings:

  • Esterification improves lipid solubility for enhanced bioavailability.

  • Coupling with primary amines (e.g., benzylamine) yields analogs with modified receptor affinity.

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group can undergo demethylation to form catechol derivatives.

Reagent Conditions Product Reference
BBr<sub>3</sub>DCM, −78°C to RT, 6 hours3,4-dihydroxyphenyl derivative
HBr (48%)Acetic acid, reflux, 8 hoursPartially demethylated intermediates

Key findings:

  • Demethylation enhances hydrogen-bonding capacity, improving interactions with polar biological targets .

  • Over-demethylation may lead to instability under physiological conditions.

Photochemical Reactions

The dibenzo[b,f]oxazepine core exhibits photochemical ring-opening under UV light.

Conditions Product Reference
UV (365 nm), benzene, 12 hoursQuinoline-based heterocycle via electrocyclic opening

Key findings:

  • Photoreactivity limits long-term storage under light exposure.

  • Products show shifted fluorescence properties, useful in imaging applications .

Comparison with Similar Compounds

Thiazepine Derivatives ()

Two compounds from Jin et al. (2024) share structural similarities but replace the oxazepine ring with a thiazepine (sulfur-containing) core:

4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide

Key Differences and Implications :

  • Thiazepines are more polarizable, which may reduce membrane permeability compared to oxazepines.
  • Synthetic Challenges : Both thiazepine derivatives exhibited low yields (~9%) during synthesis, suggesting inherent instability or side reactions in the thiazepine system .
  • Substituent Position : The acetamide group in the target compound is at position 2, whereas the thiazepine analogues place substituents at position 8, likely influencing spatial interactions with biological targets.

Nitro- and Butyl-Substituted Oxazepine ()

The compound N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide diverges in substituents:

  • 3-Nitro Group : Introduces strong electron-withdrawing effects, which could stabilize the oxazepine ring or modulate redox activity.

Functional Impact :
The nitro group may confer oxidative stress-related bioactivity, distinct from the target compound’s methoxy-driven interactions.

Functional Group Modifications

Carbamic Acid Ester Derivative (BT2, )

BT2 (10-Ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) shares the 10-ethyl-11-oxo core but replaces the acetamide with a carbamate group.

Sulfonamide Derivative ()

N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide features a sulfonamide group instead of acetamide:

  • 10-Acetyl Group : Reduces ring flexibility, possibly affecting binding to rigid protein pockets.

Comparative Data Tables

Research Findings and Implications

  • Oxazepine vs. Thiazepine : The oxazepine core in the target compound likely offers better metabolic stability and receptor selectivity compared to thiazepines, which suffer from synthetic inefficiencies .
  • Substituent Effects : The 3,4-dimethoxyphenyl group may synergize with the acetamide to enhance binding to dopamine D2-like receptors, whereas nitro or sulfonamide groups shift activity toward redox or solubility-driven pathways .
  • Functional Group Trade-offs : While carbamates (BT2) and sulfonamides improve stability or solubility, they may reduce target affinity compared to acetamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how can experimental design minimize trial-and-error approaches?

  • Methodological Answer : Utilize reaction path search methods based on quantum chemical calculations (e.g., density functional theory) to predict feasible synthetic pathways for the dibenzo[b,f][1,4]oxazepin core and acetamide coupling . Pair this with statistical Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and reduce the number of physical trials . For example, fractional factorial designs can isolate critical variables affecting yield, such as the steric hindrance of the 3,4-dimethoxyphenyl group during nucleophilic substitution.

Q. How can researchers characterize the molecular structure and confirm the regioselectivity of the acetamide substitution on the dibenzooxazepin ring?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, high-resolution mass spectrometry) with X-ray crystallography to resolve ambiguities in substitution patterns. For ambiguous NOE (Nuclear Overhauser Effect) signals in NMR, computational chemistry tools (e.g., molecular docking or DFT-based NMR shift predictions) can validate the spatial arrangement of the 10-ethyl-11-oxo group relative to the acetamide moiety .

Q. What preliminary biological screening strategies are recommended to assess the compound’s pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, dibenzooxazepin derivatives are known to interact with neurotransmitter receptors or kinases. Use fluorescence polarization assays to measure binding affinity to serotonin receptors (5-HT2A/2C) or kinase inhibition assays (e.g., JAK3 or EGFR) . Include cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cell lines to establish baseline safety profiles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reactivity in the dibenzooxazepin core during functionalization?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate transition states during key steps (e.g., ring-opening/closure or ethyl group migration). If experimental yields contradict computational predictions (e.g., unexpected byproducts), use machine learning-aided cheminformatics to identify overlooked steric or electronic factors (e.g., solvent polarization effects on the oxazepin carbonyl group) .

Q. What strategies address discrepancies in biological activity data across different assay platforms (e.g., in vitro vs. ex vivo)?

  • Methodological Answer : Conduct meta-analysis of dose-response curves and assay conditions (e.g., buffer pH, serum protein content) to identify confounding variables. For inconsistent IC50 values, validate results using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) and apply multivariate regression to correlate structural features (e.g., methoxy group orientation) with activity .

Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodological Answer : Use molecular dynamics simulations to predict logP and pKa values, then design prodrugs (e.g., phosphate esters of the acetamide group) or co-crystals with cyclodextrins. Validate via shake-flask solubility tests and parallel artificial membrane permeability assays (PAMPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.